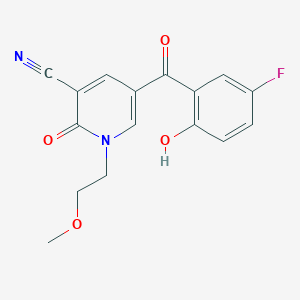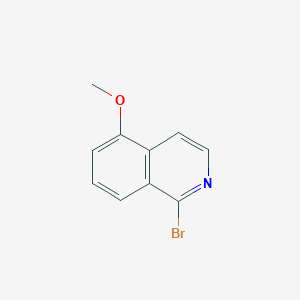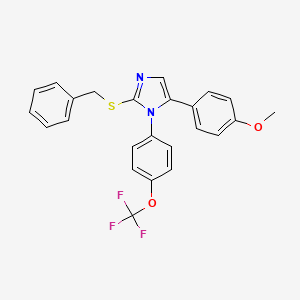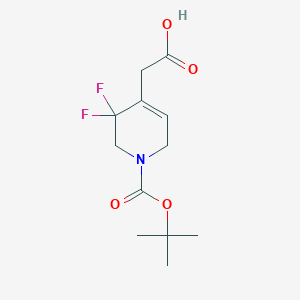
Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate is not well understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation and pain. It has also been shown to exhibit anticonvulsant and antitumor activities. In addition, this compound has been found to exhibit insecticidal and herbicidal activities.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, it exhibits a wide range of biological activities, making it suitable for various types of experiments. However, there are also some limitations to using this compound. For example, its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate. One area of research could focus on elucidating the compound's mechanism of action. This could help to better understand how this compound exerts its biological effects and could lead to the development of more potent analogs. Another area of research could focus on exploring the potential use of this compound as an insecticide or herbicide. Finally, research could be conducted to investigate the potential use of this compound as a therapeutic agent for various diseases, including inflammatory diseases, epilepsy, and cancer.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively easy, and it exhibits a wide range of biological activities. However, further research is needed to better understand its mechanism of action and to explore its potential use in various applications.
Synthesemethoden
Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate can be synthesized by various methods, including the reaction of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid with methyl acrylate in the presence of a coupling reagent. Another method involves the reaction of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid with methyl acrylate in the presence of a base such as triethylamine. The yield of this method is relatively high, and the reaction can be carried out under mild conditions.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and analgesic activities. It has also been studied for its potential use as an anticonvulsant and antitumor agent. In addition, this compound has been found to exhibit insecticidal and herbicidal activities.
Eigenschaften
IUPAC Name |
methyl 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-8(12)5-4-7-10-11-9(14-7)6-2-3-6/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZAPAIVCYVUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NN=C(O1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2701243.png)

![N-[3-(4-bromophenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2701245.png)



![7-(2-Chloropropanoyl)-8a-methyl-1,5,6,8-tetrahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one](/img/structure/B2701250.png)
![4-((4-methoxyphenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2701251.png)
![N-(3,4-dichlorophenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2701253.png)
![Methyl 5-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2701255.png)

![2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2701262.png)
